Cas no 17450-30-5 (1-Octadecyl-1H-pyrrole-2,5-dione)

1-Octadecyl-1H-pyrrole-2,5-dione is a long-chain alkyl-substituted derivative of pyrrole-2,5-dione, exhibiting notable hydrophobic properties due to its C18 alkyl group. This compound is of interest in materials science and surface chemistry, where its amphiphilic nature facilitates self-assembly and interfacial modifications. Its structural features enable applications in thin-film coatings, corrosion inhibition, and as a precursor for functionalized polymers. The extended alkyl chain enhances solubility in nonpolar solvents, while the pyrrole-2,5-dione core provides reactive sites for further chemical modifications. Its stability and tailored molecular design make it suitable for specialized industrial and research applications requiring controlled surface interactions or hydrophobic functionalities.
1-Octadecyl-1H-pyrrole-2,5-dione structure
17450-30-5 structure
Product Name:1-Octadecyl-1H-pyrrole-2,5-dione
CAS No:17450-30-5
MF:C22H39NO2
MW:349.550566911697
CID:223300
PubChem ID:87118
Update Time:2025-05-25

1-Octadecyl-1H-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1-Octadecyl-1H-pyrrole-2,5-dione
    • 1H-Pyrrole-2,5-dione,1-octadecyl-
    • 1-octadecylpyrrole-2,5-dione
    • 1H-Pyrrole-2,5-dione,1-octadecyl
    • 1-Octadecyl-pyrrole-2,5-dione
    • EINECS 241-467-2
    • N-(n-Octadecyl)-maleinsaeureimid
    • N-1-stearyl-maleimide
    • N-n-octadecylmaleimide
    • N-octadecyl maleimide
    • N-Stearylmaleimide
    • 1-Octadecyl-3-pyrroline-2,5-dione
    • HOLZCMFSCBLOLX-UHFFFAOYSA-N
    • MFCD05663344
    • 1-Octadecyl-2,5-dihydro-1h-pyrrole-2,5-dione
    • CS-0259854
    • EN300-7430014
    • DTXSID50169838
    • 17450-30-5
    • 1H-Pyrrole-2,5-dione, 1-octadecyl-
    • N-octadecylmaleimide
    • NS00025737
    • Z2574922914
    • SCHEMBL209436
    • DTXCID5092329
    • G58735
    • Inchi: 1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25/h18-19H,2-17,20H2,1H3
    • InChI Key: HOLZCMFSCBLOLX-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(N1CCCCCCCCCCCCCCCCCC)=O

Computed Properties

  • Exact Mass: 349.29800
  • Monoisotopic Mass: 349.298
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 17
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.2
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 0.95
  • Boiling Point: 455.4°C at 760 mmHg
  • Flash Point: 164.2°C
  • Refractive Index: 1.484
  • PSA: 37.38000
  • LogP: 6.11080

1-Octadecyl-1H-pyrrole-2,5-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Octadecyl-1H-pyrrole-2,5-dione Pricemore >>

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Additional information on 1-Octadecyl-1H-pyrrole-2,5-dione

[Introduction to 1-Octadecyl-1H-pyrrole-2,5-dione (CAS No. 17450-30-5)]

1-Octadecyl-1H-pyrrole-2,5-dione, also known by its CAS registry number 17450-30-5, is a versatile organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial fields. This compound belongs to the class of pyrrole derivatives, which are widely studied for their potential applications in materials science, pharmacology, and biotechnology. The molecule consists of an octadecyl group attached to a pyrrole ring, which is further substituted with two ketone groups at the 2 and 5 positions. This structural arrangement imparts 1-Octadecyl-1H-pyrrole-2,5-dione with distinctive chemical and physical properties that make it a valuable compound for research and development.

Recent advancements in the synthesis and characterization of pyrrole derivatives have shed light on the potential of 1-Octadecyl-1H-pyrrole-2,5-dione in diverse applications. For instance, studies have demonstrated its ability to act as a precursor for the formation of conducting polymers, which are essential components in electronic devices such as organic field-effect transistors (OFETs) and light-emitting diodes (LEDs). The long alkyl chain (octadecyl group) in the molecule enhances its solubility in organic solvents, making it easier to process into thin films for electronic applications. Moreover, the conjugated π-system in the pyrrole ring contributes to its excellent electronic properties, enabling efficient charge transport in devices.

In the realm of biotechnology, 1-Octadecyl-1H-pyrrole-2,5-dione has shown promise as a potential drug delivery carrier. Its amphiphilic nature, arising from the combination of hydrophilic ketone groups and hydrophobic octadecyl chain, allows it to form self-assembled structures such as micelles or vesicles. These structures can encapsulate hydrophobic drugs, enhancing their stability and bioavailability. Recent research has explored its use in delivering anticancer agents, where the compound's ability to target specific cells could revolutionize cancer therapy by minimizing side effects associated with conventional chemotherapy.

The synthesis of 1-Octadecyl-1H-pyrrole-2,5-dione typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of pyrrole with an aldehyde derivative followed by subsequent functionalization to introduce the octadecyl group. Researchers have recently optimized these synthetic routes by employing green chemistry principles, such as using biodegradable solvents and minimizing waste generation. These advancements not only enhance the sustainability of production processes but also make 1-Octadecyl-1H-pyrrole-2,5-dione more accessible for large-scale applications.

From a structural perspective, pyrrole derivatives like 1-Octadecyl-1H-pyrrole-2,5-dione exhibit unique optical properties due to their conjugated systems. This makes them attractive candidates for use in optoelectronic devices and sensors. For example, studies have demonstrated that thin films of this compound can exhibit strong fluorescence under UV light, suggesting its potential as a sensing material for detecting environmental pollutants or biological molecules. Furthermore, its thermal stability makes it suitable for high-temperature applications in advanced materials.

Another area where 1-Octadecyl-1H-pyrrole-2,5-dione has shown significant potential is in energy storage technologies. Its ability to form ordered nanostructures through self-assembling processes has led researchers to investigate its use as an electrode material in supercapacitors and batteries. The compound's high surface area and excellent electrical conductivity contribute to enhanced energy storage capabilities compared to traditional materials. Recent breakthroughs in nanotechnology have further expanded its applicability by enabling the creation of hybrid materials that combine the advantages of pyrrole derivatives with other functional components.

In summary, 1-Octadecyl-1H-pyrrole-2,5-dione (CAS No. 17450-30) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure provides a platform for innovative solutions in electronics, biotechnology, materials science, and energy storage. As research continues to uncover new properties and functionalities of this compound

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